4-Methyl-5-phenylthiophene-2-carboxylic acid
Overview
Description
4-Methyl-5-phenylthiophene-2-carboxylic acid is an organic compound belonging to the class of heteroaromatic compounds. It features a thiophene ring, which is a five-membered ring containing a sulfur atom. The compound has a molecular formula of C₁₂H₁₀O₂S and a molecular weight of 218.27 g/mol . The structure includes a methyl group at the 4th position, a phenyl group at the 5th position, and a carboxylic acid group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-5-phenylthiophene-2-carboxylic acid can be synthesized through the hydrolysis of its ester derivatives. One common method involves the following steps :
Starting Materials: Ethyl 4-methyl-5-phenylthiophene-2-carboxylate or this compound methyl ester.
Reaction Conditions: The ester is dissolved in methanol and treated with sodium hydroxide at room temperature for 30 minutes.
Isolation: The methanol is removed under reduced pressure, and the residue is dissolved in dichloromethane and water. The aqueous layer is acidified with hydrochloric acid to precipitate the product.
Purification: The precipitate is extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale ester hydrolysis under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-phenylthiophene-2-carboxylic acid undergoes several types of chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Decarboxylation: Under strong heating conditions, the carboxylic acid group can undergo decarboxylation to form 4-methyl-5-phenylthiophene.
Common Reagents and Conditions
Esterification: Typically involves alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid).
Decarboxylation: Requires strong heating, often in the presence of a base.
Major Products
Esterification: Forms esters such as methyl 4-methyl-5-phenylthiophene-2-carboxylate.
Decarboxylation: Produces 4-methyl-5-phenylthiophene.
Scientific Research Applications
Industrial Chemistry: Used as a corrosion inhibitor.
Material Science: Plays a role in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Pharmacology: Exhibits properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities.
Mechanism of Action
The mechanism of action of 4-methyl-5-phenylthiophene-2-carboxylic acid is not extensively documented. its structural features suggest potential interactions with various molecular targets and pathways. The thiophene ring and carboxylic acid group may interact with biological molecules, influencing pathways related to inflammation, cancer, and microbial activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the methyl and phenyl groups, making it less hydrophobic and potentially less active in certain applications.
4-Methylthiophene-2-carboxylic acid: Lacks the phenyl group, which may reduce its effectiveness in applications requiring aromatic interactions.
5-Phenylthiophene-2-carboxylic acid: Lacks the methyl group, which may affect its solubility and reactivity.
Uniqueness
4-Methyl-5-phenylthiophene-2-carboxylic acid is unique due to the presence of both methyl and phenyl groups, which enhance its hydrophobicity and potential interactions with biological and material science applications. This combination of functional groups creates a molecule with interesting electronic properties, making it valuable in various research fields.
Properties
IUPAC Name |
4-methyl-5-phenylthiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-8-7-10(12(13)14)15-11(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQAYKRLPQFBBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356337 | |
Record name | 4-methyl-5-phenylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40133-12-8 | |
Record name | 4-methyl-5-phenylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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